4-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid
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Overview
Description
4-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, an isopropyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding . The thiophene ring’s electronic properties also play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
Thiophene-3-carboxylic acid: Similar to 4-Amino-5-(propan-2-yl)thiophene-3-carboxylic acid but lacks the amino and isopropyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
81741-82-4 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-amino-5-propan-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-4(2)7-6(9)5(3-12-7)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
BIHFTJJDONUPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CS1)C(=O)O)N |
Origin of Product |
United States |
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